2,3-BIS(ACETYLOXY)-(2ALPHA,3ALPHA)-URS-12-EN-28-OIC ACID 2,3-BIS(ACETYLOXY)-(2ALPHA,3ALPHA)-URS-12-EN-28-OIC ACID
Brand Name: Vulcanchem
CAS No.: 110906-94-0
VCID: VC0023083
InChI: InChI=1S/C34H52O6/c1-19-12-15-34(29(37)38)17-16-32(8)23(27(34)20(19)2)10-11-26-31(7)18-24(39-21(3)35)28(40-22(4)36)30(5,6)25(31)13-14-33(26,32)9/h10,19-20,24-28H,11-18H2,1-9H3,(H,37,38)/t19-,20+,24-,25+,26-,27+,28-,31+,32-,33-,34+/m1/s1
SMILES: CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O
Molecular Formula: C34H52O6
Molecular Weight: 556.784

2,3-BIS(ACETYLOXY)-(2ALPHA,3ALPHA)-URS-12-EN-28-OIC ACID

CAS No.: 110906-94-0

Main Products

VCID: VC0023083

Molecular Formula: C34H52O6

Molecular Weight: 556.784

2,3-BIS(ACETYLOXY)-(2ALPHA,3ALPHA)-URS-12-EN-28-OIC ACID - 110906-94-0

CAS No. 110906-94-0
Product Name 2,3-BIS(ACETYLOXY)-(2ALPHA,3ALPHA)-URS-12-EN-28-OIC ACID
Molecular Formula C34H52O6
Molecular Weight 556.784
IUPAC Name (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-diacetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Standard InChI InChI=1S/C34H52O6/c1-19-12-15-34(29(37)38)17-16-32(8)23(27(34)20(19)2)10-11-26-31(7)18-24(39-21(3)35)28(40-22(4)36)30(5,6)25(31)13-14-33(26,32)9/h10,19-20,24-28H,11-18H2,1-9H3,(H,37,38)/t19-,20+,24-,25+,26-,27+,28-,31+,32-,33-,34+/m1/s1
Standard InChIKey LHSSNRACHZBMIY-VKBXUSQNSA-N
SMILES CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O
Synonyms 2,3-BIS(ACETYLOXY)-(2ALPHA,3ALPHA)-URS-12-EN-28-OIC ACID
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator